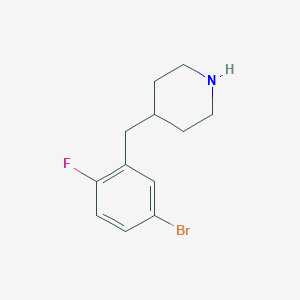![molecular formula C8H14N2O B13539856 1-(2-Amino-7-azabicyclo[2.2.1]heptan-7-yl)ethan-1-one](/img/structure/B13539856.png)
1-(2-Amino-7-azabicyclo[2.2.1]heptan-7-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Amino-7-azabicyclo[221]heptan-7-yl)ethan-1-one is a bicyclic compound featuring an azabicycloheptane structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-7-azabicyclo[2.2.1]heptan-7-yl)ethan-1-one can be achieved through several methods. One notable method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of cost-effective reagents, would apply to its production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Amino-7-azabicyclo[2.2.1]heptan-7-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxoammonium ions.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Ethanol can be used as a reducing agent in the presence of an electrode.
Reduction: Lithium aluminum hydride in dry tetrahydrofuran (THF) is commonly used.
Substitution: Electrophilic species such as sulfenyl and selenenyl reagents are used.
Major Products Formed
Oxidation: Oxoammonium ions.
Reduction: Corresponding alcohols.
Substitution: 1,2-addition products.
Applications De Recherche Scientifique
1-(2-Amino-7-azabicyclo[2.2.1]heptan-7-yl)ethan-1-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(2-Amino-7-azabicyclo[2.2.1]heptan-7-yl)ethan-1-one involves its interaction with molecular targets and pathways. For example, the compound can undergo oxidation to form oxoammonium ions, which can then participate in redox reactions . The specific molecular targets and pathways involved depend on the context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Azabicyclo[2.2.1]heptadienes: These compounds undergo similar electrophilic chalcogenation reactions.
7-Oxabicyclo[2.2.1]heptane: Used in the synthesis of various bioactive compounds.
Epibatidine: A potent analgesic with a similar azabicycloheptane structure.
Uniqueness
1-(2-Amino-7-azabicyclo[2.2.1]heptan-7-yl)ethan-1-one is unique due to its specific substitution pattern and potential for further functionalization. Its ability to undergo a variety of chemical reactions and its structural similarity to bioactive compounds make it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C8H14N2O |
|---|---|
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
1-(2-amino-7-azabicyclo[2.2.1]heptan-7-yl)ethanone |
InChI |
InChI=1S/C8H14N2O/c1-5(11)10-6-2-3-8(10)7(9)4-6/h6-8H,2-4,9H2,1H3 |
Clé InChI |
DSMNEECELZBYJO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C2CCC1C(C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



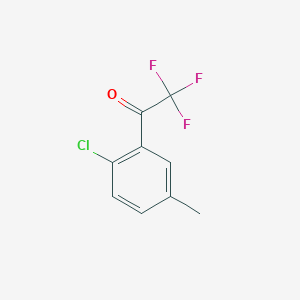
![rac-N-[(3R,4R)-4-methoxypyrrolidin-3-yl]-4-methyl-1,3-thiazole-5-carboxamidedihydrochloride,trans](/img/structure/B13539783.png)
amino}propanoic acid](/img/structure/B13539787.png)
![3-[1-(Aminomethyl)cyclopropyl]benzoicacidhydrochloride](/img/structure/B13539790.png)
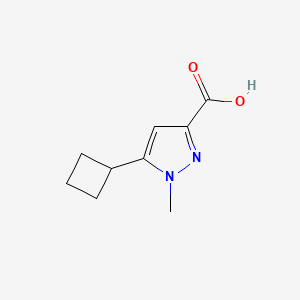
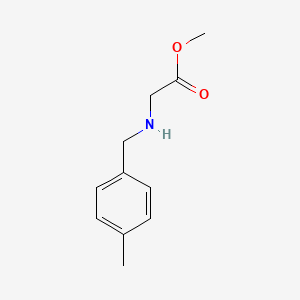
![Phosphonic acid, [2-[(phenylmethyl)amino]ethyl]-](/img/structure/B13539799.png)

![6-(5-Chloro-2-fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13539802.png)
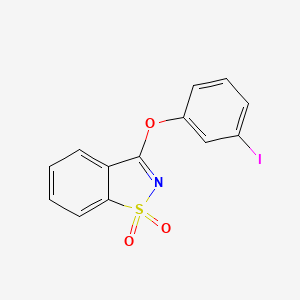
![(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid, 1,1-dimethylethyl ester](/img/structure/B13539812.png)
![6-bromo-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-4-carboxylicacid](/img/structure/B13539830.png)
